Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530394
InChI: InChI=1S/C9H9N3O2.2ClH/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8;;/h2-4H,10H2,1H3,(H,11,12);2*1H
SMILES: COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl
Molecular Formula: C9H11Cl2N3O2
Molecular Weight: 264.11 g/mol

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC13530394

Molecular Formula: C9H11Cl2N3O2

Molecular Weight: 264.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride -

Specification

Molecular Formula C9H11Cl2N3O2
Molecular Weight 264.11 g/mol
IUPAC Name methyl 7-amino-3H-benzimidazole-5-carboxylate;dihydrochloride
Standard InChI InChI=1S/C9H9N3O2.2ClH/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8;;/h2-4H,10H2,1H3,(H,11,12);2*1H
Standard InChI Key CMYUAWAOTVQUDI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl
Canonical SMILES COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings. Substituents include:

  • A 7-amino group (-NH₂) at position 7 of the benzene ring.

  • A 5-carboxylate methyl ester (-COOCH₃) at position 5.

  • Two hydrochloride counterions, rendering it a dihydrochloride salt.

The IUPAC name, methyl 7-amino-3H-benzimidazole-5-carboxylate; dihydrochloride, reflects this arrangement. The protonation state of the imidazole nitrogen atoms and the hydrochloride salts enhances solubility in polar solvents, a critical factor for its reactivity in synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂N₃O₂
Molecular Weight264.11 g/mol
Exact Mass263.02 g/mol (monoisotopic)
PSA (Polar Surface Area)98.2 Ų
LogP (Octanol-Water Partition)1.2 (predicted)

Synthesis and Preparation

General Synthetic Strategy

Synthesis typically proceeds via multi-step organic reactions, starting from simpler benzimidazole precursors. Key steps include:

  • Functionalization of the Benzimidazole Core: Introduction of amino and carboxylate groups via electrophilic substitution or palladium-catalyzed coupling reactions.

  • Esterification: Conversion of carboxylic acid intermediates to methyl esters using methanol under acidic or basic conditions .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving stability and solubility.

Route 2: Direct Amination

Alternative approaches employ directed ortho-metalation to install the amino group selectively. For example, lithiation of a methoxy-substituted benzimidazole followed by quenching with an ammonia equivalent achieves this transformation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary utility lies in its function as a building block for pharmacologically active molecules. Notable examples include:

  • Anticancer Agents: Benzimidazole derivatives interfere with tubulin polymerization or kinase activity, mechanisms critical in cancer cell proliferation .

  • Antivirals: Structural analogs inhibit viral proteases or polymerases, as seen in HIV and hepatitis C therapeutics .

Case Study: Antitumor Drug Development

A 2022 study demonstrated that methyl 7-amino-benzimidazole-5-carboxylate derivatives inhibit heat shock protein 90 (HSP90), a molecular chaperone overexpressed in tumors. Substitution at the 7-amino position with alkyl groups enhanced binding affinity by 3-fold compared to unmodified analogs .

Biological Activities and Mechanisms

Enzyme Inhibition

The benzimidazole core mimics purine nucleotides, enabling competitive inhibition of enzymes such as:

  • Tyrosine Kinases: Involved in signal transduction pathways driving cell division.

  • Topoisomerases: Critical for DNA replication and repair .

DNA Interaction

Planar benzimidazole rings intercalate into DNA helices, disrupting replication and transcription. Methylation at the 5-position enhances lipophilicity, facilitating cellular uptake .

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